Cas no 92504-03-5 (N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride)
N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Benzenesulfonamide,N-(2-aminoethyl)-2-nitro-, hydrochloride (1:1)
- N-(2-AMINOETHYL)-2-NITROBENZENESULFONAMIDE HYDROCHLORIDE
- N-(2-Nitrobenzenesulfonyl)-1,2-Diamonethane Hydrochloride
- Ns-EDA*HCl
- NULL
- N-(o-Ns)-1,2-diaminoethane Hydrochloride
- 1-Amino-2-(2-nitrobenzenesulfonamido)ethane Hydrochloride
- N-(2-Nitrobenzenesulfonyl)ethylenediamine Hydrochloride
- N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride
- NE13647
- Z1269638557
- N-(
- AS-71359
- DTXSID50693704
- N-(2-nitrobenzenesulfonyl)-1,2-diamonethanehydrochloride
- T71463
- N-(2-Aminoethyl)-2-nitrobenzene-1-sulfonamide--hydrogen chloride (1/1)
- EN300-79533
- CS-0261680
- N-(2-AMINOETHYL)-2-NITROBENZENESULFONAMIDE HCL
- 92504-03-5
- N-(2-aminoethyl)-2-nitrobenzenesulfonamide;hydrochloride
- SCHEMBL14832815
- MFCD07366919
- AKOS008101314
- N-Nosyl-1,2-ethylenediamine hydrochloride, N-(2-Nitrobenzenesulfonyl)-1,2-diamonethane hydrochloride
- A2329
- N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride
-
- MDL: MFCD07366919
- Inchi: 1S/C8H11N3O4S.ClH/c9-5-6-10-16(14,15)8-4-2-1-3-7(8)11(12)13;/h1-4,10H,5-6,9H2;1H
- InChI Key: ZEWOSYWRSUZSQX-UHFFFAOYSA-N
- SMILES: Cl.S(C1C=CC=CC=1[N+](=O)[O-])(NCCN)(=O)=O
Computed Properties
- Exact Mass: 281.02400
- Monoisotopic Mass: 281.024
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 332
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 126
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Boiling Point: 440.6°C at 760 mmHg
- Flash Point: 220.3°C
- PSA: 126.39000
- LogP: 3.32900
N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A2329-5g |
N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride |
92504-03-5 | 98.0%(T) | 5g |
¥2190.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A2329-1g |
N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride |
92504-03-5 | 98.0%(T) | 1g |
¥530.0 | 2022-05-30 | |
| TRC | A622773-100mg |
N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride |
92504-03-5 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A622773-500mg |
N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride |
92504-03-5 | 500mg |
$ 210.00 | 2022-06-07 | ||
| TRC | A622773-1g |
N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride |
92504-03-5 | 1g |
$ 320.00 | 2022-06-07 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2329-1G |
N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride |
92504-03-5 | >98.0%(T) | 1g |
¥530.00 | 2024-04-15 | |
| eNovation Chemicals LLC | D756414-250mg |
N-(2-NITROBENZENESULFONYL)-1,2-DIAMONETHANE HYDROCHLORIDE |
92504-03-5 | 98.0% | 250mg |
$85 | 2024-06-07 | |
| eNovation Chemicals LLC | D756414-1g |
N-(2-NITROBENZENESULFONYL)-1,2-DIAMONETHANE HYDROCHLORIDE |
92504-03-5 | 98.0% | 1g |
$150 | 2024-06-07 | |
| abcr | AB181307-5 g |
N-Nosyl-1,2-ethylenediamine hydrochloride, N-(2-Nitrobenzenesulfonyl)-1,2-diamonethane hydrochloride; . |
92504-03-5 | 5 g |
€300.00 | 2023-07-20 | ||
| Enamine | EN300-79533-0.05g |
N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride |
92504-03-5 | 95% | 0.05g |
$28.0 | 2023-02-12 |
N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride Suppliers
N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride
N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride: A Comprehensive Overview
N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride, also known by its CAS number 92504-03-5, is a compound of significant interest in various scientific and industrial applications. This compound has garnered attention due to its unique chemical properties and potential uses in fields such as pharmaceuticals, materials science, and biotechnology. In this article, we will delve into the structure, synthesis, applications, and recent advancements related to this compound.
The molecular structure of N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride is characterized by a sulfonamide group attached to a nitro-substituted benzene ring, with an aminoethyl chain acting as the nitrogen source for the sulfonamide moiety. This structure endows the compound with distinctive electronic and steric properties, making it suitable for a wide range of applications. The presence of the nitro group introduces electron-withdrawing effects, which can influence the reactivity and stability of the molecule.
Recent studies have highlighted the potential of N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride in drug discovery and development. Researchers have explored its role as a building block in medicinal chemistry, particularly in the design of bioactive molecules targeting specific biological pathways. For instance, its ability to act as a precursor for more complex structures has been leveraged in the synthesis of novel pharmacophores with potential therapeutic applications.
In terms of synthesis, several methods have been reported for the preparation of N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride. One common approach involves the reaction of 2-nitrobenzenesulfonyl chloride with aminoethanol under controlled conditions to form the corresponding sulfonamide salt. This method ensures high yields and purity, making it suitable for large-scale production in industrial settings.
The applications of this compound extend beyond pharmaceuticals. It has been utilized in materials science as a precursor for advanced polymers and coatings due to its ability to form stable amide bonds under various reaction conditions. Additionally, its role in biotechnology has been explored in processes such as enzyme immobilization and catalysis, where its functional groups provide versatile binding sites for biomolecules.
Recent advancements in computational chemistry have provided deeper insights into the electronic properties and reactivity of N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride. Quantum mechanical calculations have revealed that the sulfonamide group plays a crucial role in stabilizing reactive intermediates during chemical transformations. These findings have implications for optimizing synthetic routes and improving reaction efficiencies.
In conclusion, N-(2-Aminoethyl)-2-nitrobenzenesulfonamide Hydrochloride (CAS No. 92504-03-5) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in scientific research and industrial processes. As ongoing research continues to uncover new potentials for this compound, it is poised to play an even greater role in advancing technological innovations.
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